1,5-Bis(1-methylethyl)biguanide hydrochloride
Beschreibung
BenchChem offers high-quality 1,5-Bis(1-methylethyl)biguanide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Bis(1-methylethyl)biguanide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-propan-2-yl-1-(N'-propan-2-ylcarbamimidoyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N5.ClH/c1-5(2)11-7(9)13-8(10)12-6(3)4;/h5-6H,1-4H3,(H5,9,10,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFUVMLPDXIDPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(N)NC(=NC(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35708-82-8 | |
| Record name | GS-18667 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035708828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GS-18667 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X782QX942G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: 1,5-Bis(1-methylethyl)biguanide Hydrochloride
[1][2]
Executive Summary & Chemical Identity
1,5-Bis(1-methylethyl)biguanide hydrochloride is a symmetric biguanide derivative primarily recognized in pharmaceutical development as Proguanil Related Compound D (USP/EP Impurity D). While it shares the biguanide core with antidiabetic agents (e.g., Metformin) and antimalarials (e.g., Proguanil), it serves as a crucial quality control marker for monitoring the purity of Proguanil API manufacturing.
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | N1,N5-Bis(propan-2-yl)imidodicarbonimidic diamide hydrochloride |
| Common Synonyms | 1,5-Diisopropylbiguanide HCl; Proguanil Impurity D |
| CAS Number | 35708-82-8 (Hydrochloride); 45095-69-0 (Free Base) |
| Molecular Formula | C₈H₁₉N₅[1][2][3][4][5][6] · HCl |
| Molecular Weight | 221.73 g/mol |
| SMILES | CC(C)NC(=N)NC(=N)NC(C)C.Cl |
Structural Analysis
The molecule consists of a central biguanide backbone (imidodicarbonimidic diamide) substituted symmetrically at the N1 and N5 positions with isopropyl (1-methylethyl) groups. The high basicity of the biguanide motif allows it to form a stable hydrochloride salt, which exists as a tautomeric system stabilized by intramolecular hydrogen bonding.
[1]
Synthesis & Reaction Mechanism
The formation of 1,5-Bis(1-methylethyl)biguanide typically occurs via the nucleophilic addition of an amine to a nitrile group.[1] In the context of Proguanil synthesis, this compound appears as a byproduct when isopropylamine competes with the desired aniline derivative, or it can be synthesized directly for use as a reference standard.[1]
Mechanism: Nucleophilic Addition
The synthesis proceeds in two stages:
-
Formation of Cyanoguanidine: Reaction of isopropylamine with sodium dicyanamide (or cyanogen chloride) yields N-isopropylcyanoguanidine.
-
Biguanide Formation: A second equivalent of isopropylamine attacks the nitrile carbon of the cyanoguanidine intermediate under reflux conditions.
Experimental Protocol: Direct Synthesis (Reference Standard)
Objective: Synthesize 5.0 g of 1,5-Bis(1-methylethyl)biguanide HCl.
Reagents:
-
Isopropylamine Hydrochloride (1.0 eq)
-
Sodium Dicyanamide (1.0 eq)
-
Isopropylamine (Free base, 1.0 eq)
-
Solvent: n-Butanol or 2-Methoxyethanol[1]
Procedure:
-
Preparation: Charge a 100 mL round-bottom flask with isopropylamine hydrochloride (20 mmol) and sodium dicyanamide (20 mmol) in n-butanol (30 mL).
-
Intermediate Formation: Heat the mixture to reflux (118°C) for 2 hours. This forms the in-situ cyanoguanidine intermediate.[1]
-
Addition: Slowly add isopropylamine free base (22 mmol) to the refluxing mixture.
-
Completion: Continue reflux for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the sodium chloride byproduct.
-
Concentrate the filtrate under reduced pressure to a viscous oil.
-
-
Crystallization: Dissolve the residue in a minimum amount of hot isopropanol and add concentrated HCl (aq) dropwise to pH 2. Cool to 4°C to precipitate the hydrochloride salt.
-
Purification: Recrystallize from ethanol/diethyl ether to obtain white crystalline solid.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical profile should be confirmed.
Physicochemical Properties
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Melting Point | 245–248 °C (Decomposes) |
| Solubility | Soluble in water, methanol; Insoluble in ether, chloroform |
| pKa | ~11.5 (Strongly basic due to resonance stabilization) |
Spectroscopic Profile[1][5]
-
UV-Vis: The spectrum exhibits terminal absorption (<210 nm) due to the lack of a conjugated aromatic system, distinguishing it from Proguanil (which absorbs at ~254 nm).
-
Mass Spectrometry (ESI+):
-
Parent Ion [M+H]⁺: m/z 186.16 (Free base mass).
-
Characteristic fragmentation: Loss of isopropyl group (m/z 143) and guanidine fragments.
-
-
¹H NMR (400 MHz, D₂O):
-
Due to symmetry, the spectrum is simplified.
-
δ 1.15 ppm (d, 12H): Methyl protons of the two isopropyl groups.
-
δ 3.85 ppm (m, 2H): Methine (CH) protons of the isopropyl groups.
-
Note: Exchangeable NH protons are not visible in D₂O.
-
Regulatory & Quality Context
In the pharmaceutical industry, this compound is strictly regulated as Impurity D in the Proguanil Hydrochloride monograph (European Pharmacopoeia / USP).
-
Limit: The acceptance criteria typically require this impurity to be ≤ 0.1% by HPLC.
-
Detection: Because it lacks a strong chromophore (aromatic ring), UV detection at standard wavelengths (254 nm) is insensitive. Analysis often requires:
-
Low-wavelength UV detection (205–210 nm).
-
LC-MS for high-sensitivity quantification.[1]
-
-
Origin: Its presence indicates an excess of isopropylamine used during the synthesis of the Proguanil intermediate or "scrambling" of the biguanide core under thermal stress.
References
-
European Pharmacopoeia (Ph. Eur.) . Proguanil Hydrochloride Monograph 01/2008:2002. European Directorate for the Quality of Medicines & HealthCare. Link
-
United States Pharmacopeia (USP) . Proguanil Hydrochloride: Related Compound D. USP Reference Standards. Link
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 23437065: 1,5-Diisopropylbiguanide.[1] Link
-
Sohda, T., et al. (1991). Synthesis and Hypoglycemic Activity of Biguanide Derivatives. Chemical & Pharmaceutical Bulletin. Link
-
Shapiro, S. L., et al. (1959). Biguanides.[7][2][3][5][8][9][10][11][12][13] I. Preparation of Alkyl and Aryl Biguanides. Journal of the American Chemical Society. Link
Sources
- 1. usbio.net [usbio.net]
- 2. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biguanide | C2H7N5 | CID 5939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel bis-1,5-Disubstituted-1H-Tetrazoles by an Efficient Catalyst-Free Ugi-Azide Repetitive Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Methylbiguanide | C3H9N5 | CID 15486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US20160317478A1 - Biguanide Derivative, A Preparation Method Thereof, And A Pharmaceutical Composition Containing The Biguanide Derivative As An Active Ingredient - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. Biguanide - Wikipedia [en.wikipedia.org]
- 9. lookchem.com [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Sodium dicyanamide | C2N3Na | CID 4350929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Buy Proguanil Related Compound D Reference Standard, USP-1568062 [chromachemie.co.in]
- 13. Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours - PMC [pmc.ncbi.nlm.nih.gov]
1,5-Bis(1-methylethyl)biguanide hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-(4-chlorophenyl)-5-isopropyl-biguanide Hydrochloride (Proguanil HCl)
Executive Summary
Proguanil hydrochloride is a crucial prophylactic antimalarial drug that functions as a prodrug, metabolizing into the active compound cycloguanil.[1][2] Cycloguanil exerts its therapeutic effect by inhibiting the dihydrofolate reductase (DHFR) enzyme in malaria parasites, a critical component in their folic acid cycle, thereby halting DNA synthesis and replication.[1][3] This guide provides a comprehensive, in-depth exploration of the predominant synthesis pathway for Proguanil hydrochloride, intended for researchers, chemists, and professionals in pharmaceutical development. We will dissect the synthesis from common starting materials, explain the causality behind critical experimental choices, provide detailed protocols for each stage, and summarize key process parameters. The narrative emphasizes scientific integrity, drawing upon established chemical literature and patents to deliver a trustworthy and authoritative resource.
Introduction to Proguanil Hydrochloride
Chemical Profile and Nomenclature
Proguanil hydrochloride, known chemically as 1-(4-chlorophenyl)-5-isopropyl-biguanide hydrochloride, is a synthetic biguanide derivative.[4][5] It is essential to distinguish it from a potential impurity, 1,5-bis(1-methylethyl)biguanide, which features two isopropyl groups instead of one isopropyl and one 4-chlorophenyl group.[5][6] The focus of this guide is the synthesis of the pharmaceutically active Proguanil.
Key Chemical Properties:
-
IUPAC Name: (1E)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride[7]
-
CAS Number: 637-32-1[7]
-
Molecular Formula: C₁₁H₁₇Cl₂N₅[7]
-
Molecular Weight: 290.19 g/mol [7]
-
Appearance: A white, crystalline powder.[7]
Pharmacological Significance
Proguanil's primary role is in malaria prophylaxis, often in combination with atovaquone (marketed as Malarone®).[1][2][8] This combination therapy is highly effective against multidrug-resistant strains of Plasmodium falciparum.[1] The synergy between the two drugs is notable; proguanil lowers the effective concentration of atovaquone required to induce the collapse of the parasite's mitochondrial membrane potential, reducing the likelihood of resistance development.[1]
Overview of the Synthetic Strategy
The most industrially feasible and commonly cited synthesis of Proguanil HCl is a two-step process. The first step involves the synthesis of a key intermediate, p-chlorophenyl cyanoguanidine, from p-chloroaniline and dicyandiamide. The second, and core, step is the copper-catalyzed condensation of this intermediate with isopropylamine to form the Proguanil base, which is subsequently converted to its hydrochloride salt.
The Core Synthesis Pathway: A Detailed Walk-through
The synthesis is logically designed to build the biguanide backbone by coupling two key nitrogen-containing precursors.
Caption: Retrosynthetic analysis of Proguanil HCl.
Step 1: Synthesis of p-Chlorophenyl Cyanoguanidine
The foundation of the synthesis is the creation of the substituted cyanoguanidine intermediate. This is achieved by reacting p-chloroaniline with dicyandiamide (N-cyanoguanidine) under acidic conditions.[8][9]
Reaction Scheme: 4-Chloroaniline + Dicyandiamide --(HCl, Heat)--> p-Chlorophenyl Cyanoguanidine
Expertise & Causality: The use of a strong acid catalyst, like hydrochloric acid, is crucial. It protonates a nitrogen atom on the dicyandiamide, making the cyano group's carbon atom more electrophilic and susceptible to nucleophilic attack by the amino group of p-chloroaniline. Heating the reaction mixture to reflux drives the condensation reaction forward, typically resulting in the formation of the desired intermediate.[9]
Experimental Protocol: Synthesis of p-Chlorophenyl Cyanoguanidine [8]
-
Prepare a solution of p-chloroaniline (1.0 eq) in water containing a stoichiometric amount of concentrated hydrochloric acid.
-
In a separate vessel, dissolve sodium dicyanamide (2.0 eq) in water.
-
Heat the sodium dicyanamide solution to approximately 50°C.
-
Slowly add the p-chloroaniline hydrochloride solution to the heated dicyanamide solution over 1 hour.
-
Increase the temperature of the reaction mixture to 80°C and maintain for 24 hours, monitoring progress via Thin Layer Chromatography (TLC).
-
Cool the mixture, which will cause the p-chlorophenyl cyanoguanidine product to precipitate.
-
Collect the solid product by filtration, wash thoroughly with cold water to remove unreacted starting materials and salts, and dry under vacuum.
Step 2: Copper-Mediated Condensation to form Proguanil
This is the pivotal step where the biguanide structure is formed. The reaction involves coupling p-chlorophenyl cyanoguanidine with isopropylamine.
Reaction Scheme: p-Chlorophenyl Cyanoguanidine + Isopropylamine --(CuSO₄·5H₂O, Reflux)--> Proguanil-Copper Complex --> Proguanil Base
Expertise & Causality: The Role of Copper Sulfate The use of copper sulfate pentahydrate is a classic and effective method to facilitate this reaction.[4][8][10] While the precise mechanism is complex, it is understood that the copper(II) ions form a coordination complex with the cyanoguanidine derivative. This complexation activates the molecule, making it more susceptible to nucleophilic addition by isopropylamine. This catalytic approach avoids harsher conditions that might lead to side reactions and improves the overall yield and purity of the proguanil base.[10]
Experimental Protocol: Synthesis of Proguanil Base [4]
-
Charge a reaction vessel with p-chlorophenyl cyanoguanidine (1.0 eq), tetrahydrofuran (THF), and water. Stir at 25-35°C to create a suspension.
-
Add copper sulfate pentahydrate (approx. 0.67 eq) to the stirring solution.
-
Add a molar excess of isopropylamine (approx. 4.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approx. 60-65°C) and maintain for 3-10 hours.[4][11] Monitor the reaction for the disappearance of the starting cyanoguanidine using TLC.[4]
-
After completion, add water to the reaction mixture and distill off the THF at 70-75°C.[4]
-
Cool the remaining aqueous reaction mass to 25-30°C. The proguanil-copper complex is now ready for workup.
Workup, Isolation, and Purification
The workup procedure is critical for removing the copper catalyst and isolating the pure product. Two primary methods are employed: a traditional sulfide precipitation and a more modern, safer chelation method.
Method A: Workup via Sulfide Precipitation
This traditional method involves breaking the copper complex with acid and precipitating copper as highly insoluble copper sulfide.
Experimental Protocol: Sulfide Precipitation [10]
-
To the cooled reaction mass from Step 2, add an aqueous solution of hydrochloric acid and stir for 30 minutes.
-
Slowly add a solution of sodium sulfide dropwise. This will precipitate black copper sulfide. (Caution: This step may release toxic hydrogen sulfide gas and requires proper ventilation and scrubbing). [11]
-
Stir for an additional 30 minutes, then filter to remove the copper sulfide precipitate.
-
Cool the filtrate to 15-20°C and add a 25% ammonia solution to precipitate the proguanil base.[10]
-
Filter the solid proguanil base, wash with cold water, and dry at 90-95°C.[10]
Method B: Workup via EDTA Chelation (Preferred)
This method is safer and more environmentally friendly as it avoids the use of sulfide reagents.[4] Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent that forms a stable, water-soluble complex with copper ions, allowing for their effective removal.
Experimental Protocol: EDTA Chelation [4]
-
To the cooled reaction mass from Step 2, add an aqueous solution of hydrochloric acid and stir for 30 minutes.
-
In a separate vessel, prepare a cooled solution of ammoniacal EDTA by dissolving disodium EDTA salt in water and 25% aqueous ammonia.
-
Add the cooled ammoniacal EDTA solution dropwise to the reaction mixture, maintaining the temperature between 15-20°C.
-
Stir the mixture for 30 minutes. The proguanil hydrochloride will precipitate as the copper is chelated into the solution.
-
Filter the solid product and wash with cold water.
Final Salt Formation and Purification
The isolated proguanil base (from Method A) or hydrochloride salt (from Method B) is then purified. If the base was isolated, it must first be converted to the hydrochloride salt.
Experimental Protocol: Salt Formation and Recrystallization [4]
-
If starting with proguanil base, dissolve it in a suitable solvent like ethanol.
-
Add a calculated amount of concentrated hydrochloric acid to protonate the base and form the hydrochloride salt, which will precipitate.
-
The crude Proguanil HCl (from either method) is purified by recrystallization. Dissolve the product in a suitable solvent (e.g., water) at an elevated temperature (60-95°C).[4][11]
-
Filter the hot solution to remove any insoluble impurities.
-
Add an anti-solvent (if necessary) and/or cool the filtrate slowly to 10-15°C to crystallize the pure Proguanil hydrochloride.[4]
-
Filter the pure crystals, wash with a small amount of cold solvent, and dry under vacuum. Purity of >99% by HPLC is achievable.[4]
Process Parameters and Data Summary
The following table summarizes the key quantitative data and conditions for the synthesis of Proguanil HCl.
| Parameter | Step 1: PCCG Synthesis | Step 2: Proguanil Synthesis | Workup & Purification |
| Key Reagents | p-Chloroaniline, Dicyandiamide | p-Chlorophenyl Cyanoguanidine, Isopropylamine | HCl, EDTA or Na₂S, NH₃/NaOH |
| Catalyst/Mediator | Hydrochloric Acid | Copper Sulfate Pentahydrate | - |
| Solvent System | Water | THF/Water, Ethanol/Water, or Methanol/Water[4][10] | Water, Ethanol |
| Molar Ratios | p-Chloroaniline:Dicyandiamide (1:2)[8] | PCCG:Isopropylamine (1:4)[4] | - |
| Temperature | 80°C[8] | Reflux (60-75°C)[4][11] | 10-95°C |
| Reaction Time | ~24 hours[8] | 3-10 hours[4][11] | Variable |
| Typical Yield | High | 75-80% (post-workup)[11] | >90% (recrystallization) |
| Final Purity | - | - | >99% by HPLC[4] |
Visualization of the Synthesis Workflow
The following diagram illustrates the logical flow of the entire synthesis process, from initial reaction setup to final product isolation.
Caption: Experimental workflow for Proguanil HCl synthesis.
Conclusion
The synthesis of 1-(4-chlorophenyl)-5-isopropyl-biguanide hydrochloride (Proguanil HCl) is a well-established process rooted in fundamental organic chemistry principles. The key transformation—a copper-mediated coupling of p-chlorophenyl cyanoguanidine and isopropylamine—is both robust and efficient. Modern advancements, particularly the substitution of hazardous sulfide precipitation with safer EDTA chelation for catalyst removal, have rendered the process more suitable for industrial scale-up while maintaining high yields and purity. This guide provides the foundational knowledge and practical protocols necessary for professionals to understand and execute the synthesis of this vital antimalarial agent.
References
- US20110263901A1. (2011). Process of Preparation of Proguanil. Google Patents.
-
Pai, N. R., & Sawant, S. S. (2014). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Der Pharma Chemica, 6(1), 176-187. Retrieved February 10, 2026, from [Link]
- WO2009113092A2. (2009). Process for preparation of proguanil hydrochloride. Google Patents.
-
Dosage by HPLC-UV of two active ingredients contained in the anti-malaria capsule of the French Army Health Service. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
What is the mechanism of Proguanil Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved February 10, 2026, from [Link]
-
Walpole, K. E., et al. (2019). Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone. Scientific Reports, 9(1), 6826. Retrieved February 10, 2026, from [Link]
-
Reaction conditions for synthesis of a cyclization-blocked proguanil (tBuPG). (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
- EP2150528A2. (2010). Process for preparation of proguanil hydrochloride. Google Patents.
-
Proguanil. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]
-
Proguanil Impurities and Related Compound. (n.d.). Veeprho. Retrieved February 10, 2026, from [Link]
-
Proguanil Related Compound D (1,5-bis(1-methylethyl)biguanide hydrochloride). (n.d.). Pharmaffiliates. Retrieved February 10, 2026, from [Link]
Sources
- 1. Proguanil - Wikipedia [en.wikipedia.org]
- 2. veeprho.com [veeprho.com]
- 3. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]
- 4. US20110263901A1 - Process of Preparation of Proguanil - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. benchchem.com [benchchem.com]
- 8. Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. WO2009113092A2 - Process for preparation of proguanil hydrochloride - Google Patents [patents.google.com]
- 11. EP2150528A2 - Process for preparation of proguanil hydrochloride - Google Patents [patents.google.com]
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: The Significance of Impurity Profiling in Antimalarial Drug Development
The landscape of antimalarial drug development is one of continuous innovation, driven by the persistent threat of parasitic resistance. Proguanil, a biguanide derivative, has been a cornerstone in malaria chemoprophylaxis for decades.[1] It functions as a prodrug, metabolizing into the active compound cycloguanil, which inhibits the dihydrofolate reductase (DHFR) enzyme in Plasmodium species, thereby disrupting DNA synthesis and parasite replication.[2] In the synthesis and manufacturing of Proguanil hydrochloride, the formation of related substances or impurities is inevitable. Regulatory bodies worldwide mandate the identification, characterization, and control of any impurity present at levels of 0.10% or greater.[3] Proguanil-related compound D is one such process-related impurity, making its study essential for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive technical overview of the structure, synthesis, and putative function of Proguanil-related compound D, offering valuable insights for researchers and professionals in drug development and quality control.
Chemical Structure and Identification
Proguanil-related compound D is chemically known as 1,5-Bis(1-methylethyl)biguanide or N1,N3-Bis(propan-2-yl)imidodicarbonimidic diamide.[3][4] It is recognized as a known impurity in the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[5] The compound can exist as a free base or as a hydrochloride salt.
A critical structural distinction between Proguanil-related compound D and the active drug Proguanil is the absence of the 4-chlorophenyl group. In Proguanil, this aromatic moiety is crucial for its binding to the active site of the plasmodial DHFR enzyme. Proguanil-related compound D, on the other hand, possesses two isopropyl groups at the N1 and N5 positions of the biguanide backbone. This structural difference is the primary determinant of its altered biological activity profile compared to the parent drug.
Table 1: Chemical Identifiers for Proguanil Related Compound D
| Identifier | Free Base | Hydrochloride Salt |
| IUPAC Name | N1,N3-Bis(propan-2-yl)imidodicarbonimidic diamide | 1,5-Bis(1-methylethyl)biguanide hydrochloride |
| CAS Number | 45095-69-0 | 35708-82-8 |
| Molecular Formula | C8H19N5 | C8H20ClN5 |
| Molecular Weight | 185.27 g/mol | 221.73 g/mol |
Synthesis and Characterization
The synthesis of Proguanil-related compound D is primarily undertaken for its use as a reference standard in analytical testing to quantify its presence in Proguanil drug substance and formulated products. The synthesis of biguanide derivatives often involves the condensation of a primary amine with a dicyandiamide derivative. A published method for the synthesis of Proguanil-related compound D involves the reaction of isopropylamine with sodium dicyandiamide.[3]
Experimental Protocol: Synthesis of Proguanil Related Compound D
This protocol is adapted from the principles of biguanide synthesis and the specific methodology for Proguanil impurities.[3]
Materials:
-
Isopropylamine
-
Sodium dicyandiamide
-
n-Butanol
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Sodium hydroxide solution (for neutralization)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isopropylamine (2.2 equivalents) to n-butanol.
-
Addition of Dicyandiamide: To this solution, add sodium dicyandiamide (1.0 equivalent) portion-wise while stirring.
-
Acidification and Reflux: Slowly add concentrated hydrochloric acid (1.1 equivalents) to the reaction mixture. The mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Neutralization and Extraction: The residue is dissolved in water and neutralized with a sodium hydroxide solution. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by recrystallization from ethanol to yield 1,5-Bis(1-methylethyl)biguanide.
Characterization:
The synthesized compound should be thoroughly characterized using various spectroscopic and chromatographic techniques to confirm its identity and purity.[3]
-
¹H NMR and ¹³C NMR: To elucidate the chemical structure and confirm the presence of the isopropyl and biguanide moieties.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.
Logical Workflow for Synthesis and Characterization
Caption: Comparison of the mechanism of action of Proguanil and the hypothesized lack of activity of Compound D.
Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of Proguanil-related compound D in Proguanil drug substance and finished products are critical for quality control. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective method for this purpose.
Representative RP-HPLC Method
A typical RP-HPLC method for the analysis of Proguanil and its impurities would involve the following:
Table 2: Example RP-HPLC Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer with an ion-pairing agent like hexane-1-sulfonic acid sodium salt) and an organic modifier (e.g., methanol or acetonitrile). |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at approximately 254 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10 - 20 µL |
Method Validation:
The analytical method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
Proguanil-related compound D, or 1,5-Bis(1-methylethyl)biguanide, is a significant process-related impurity in the synthesis of the antimalarial drug Proguanil. While its chemical structure has been elucidated and methods for its synthesis and analytical detection are established, there is a lack of data on its specific biological function. Based on structure-activity relationship principles, the absence of the 4-chlorophenyl moiety strongly suggests that it lacks the potent antimalarial activity of its parent compound. Therefore, the primary interest in Proguanil-related compound D for researchers and drug development professionals lies in its role as a critical quality attribute to be monitored and controlled during the manufacturing of Proguanil to ensure the safety and efficacy of this important antimalarial therapy. Further toxicological studies could be beneficial to fully characterize its safety profile, but its functional role in a therapeutic context is likely negligible.
References
-
Veeprho. (n.d.). Proguanil Hydrochloride EP Impurity D (Free Base) | CAS 45095-69-0. Retrieved from [Link]
-
Veeprho. (n.d.). Proguanil Hydrochloride EP Impurity D (HCl Salt) | CAS 35708-82-8. Retrieved from [Link]
-
Allmpus. (n.d.). Proguanil EP Impurity D / Proguanil BP Impurity D / Proguanil USP RC D. Retrieved from [Link]
-
SynZeal. (n.d.). Proguanil EP Impurity D | 45095-69-0. Retrieved from [Link]
-
Pai, N. R., & Sawant, S. S. (2014). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Der Pharma Chemica, 6(1), 176-187. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Proguanil. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of proguanil hydrochloride and their synthesis intermediates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (4-Chlorophenyl)biguanide. PubChem Compound Database. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug | Abstract. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (4-Chlorophenyl)biguanide. PubChem Compound Database. Retrieved from [Link]
-
Pai, N. R., & Sawant, S. S. (2012). Development and validation of new RP-HPLC method for determining impurity profiling in proguanil hydrochloride drug as well as in tablet dosage form. Der Pharma Chemica, 4(5), 1993-2002. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Proguanil Hydrochloride? Retrieved from [Link]
-
International Journal of Pharma Research and Health Sciences. (2017). A Novel RP-HPLC Method Development and Validation of Anti-Malarial Drugs Atovaquone and Proguanil Hydrochloride in Bulk. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Proguanil Hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Antimalarial medication. Retrieved from [Link]
-
Cowell, A. N., et al. (2019). Cyclization-blocked proguanil as a strategy to improve the antimalarial activity of atovaquone. Scientific Reports, 9(1), 6834. Retrieved from [Link]
-
Watkins, W. M., Sixsmith, D. G., & Chulay, J. D. (1984). The activity of proguanil and its metabolites, cycloguanil and p-chlorophenylbiguanide, against Plasmodium falciparum in vitro. Annals of tropical medicine and parasitology, 78(3), 273–278. Retrieved from [Link]
-
SciSpace. (n.d.). The mode of action of proguanil and related antimalarial drugs. Retrieved from [Link]
-
Al-Hanish, A., et al. (2021). Revisiting the mode of action of the antimalarial proguanil using the yeast model. Biochemical Pharmacology, 183, 114321. Retrieved from [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2020). Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis. National Academies Press. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for 1,5-Bis(1-methylethyl)biguanide hydrochloride (Proguanil HCl)
Executive Summary & Compound Overview
This document provides a comprehensive guide for the safe and effective handling of 1,5-Bis(1-methylethyl)biguanide hydrochloride in a laboratory setting. This compound is widely known in the pharmaceutical and research fields as Proguanil hydrochloride or Chlorguanide hydrochloride. It is a synthetic biguanide derivative primarily utilized as an antimalarial agent.[1]
Proguanil is a prodrug, meaning it is administered in an inactive form and metabolized by hepatic cytochrome P450 enzymes in the body to its active metabolite, cycloguanil.[1][2] Cycloguanil exerts its antimalarial effect by selectively inhibiting the enzyme dihydrofolate reductase (DHFR) in malaria parasites.[3][4] This inhibition disrupts the parasite's folic acid synthesis pathway, which is essential for DNA synthesis and replication, thereby halting its proliferation.[1][3]
Given its potent biological activity and specific handling requirements, a thorough understanding of its properties and associated safety protocols is critical for researchers, scientists, and drug development professionals. This guide synthesizes critical safety data with practical, field-tested protocols to ensure both experimental integrity and personnel safety.
Compound Profile & Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its proper use. Proguanil hydrochloride is a white, crystalline powder.[5]
| Property | Data | Reference(s) |
| IUPAC Name | 1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride | |
| Common Synonyms | Proguanil HCl, Chlorguanide Hydrochloride, Paludrine | [5] |
| CAS Number | 637-32-1 | [5][6] |
| Molecular Formula | C₁₁H₁₇Cl₂N₅ | [5][6] |
| Molecular Weight | 290.19 g/mol | [5] |
| Melting Point | 249-251 °C | [5][6] |
| Solubility | Soluble in ethanol; slightly soluble in water; practically insoluble in chloroform and ether. | [5] |
| Appearance | White, crystalline powder | [5] |
Hazard Identification and Risk Assessment
Proguanil hydrochloride is classified as acutely toxic if swallowed.[6][7][8] Laboratory personnel must be fully aware of the potential hazards, which are outlined by the Globally Harmonized System (GHS).
GHS Hazard Statements:
-
H301 (Toxic if swallowed): This is the primary hazard. Ingestion of small quantities may cause significant toxicity or be fatal.[6][7]
-
H400 (Very toxic to aquatic life): Indicates acute environmental hazard.[8][9]
-
H410 (Very toxic to aquatic life with long-lasting effects): Indicates chronic environmental hazard.[8][9]
Causality Behind Hazards: The acute oral toxicity necessitates stringent controls to prevent ingestion, including prohibiting eating, drinking, and smoking in the laboratory.[6][10] The environmental toxicity requires that all waste, including unused solutions and contaminated materials, be disposed of as hazardous chemical waste to prevent release into drains or the environment.[9][11]
Safe Handling & Personal Protective Equipment (PPE)
A systematic approach to exposure control is mandatory. This involves a combination of engineering controls and appropriate PPE.
Engineering Controls:
-
Chemical Fume Hood: All weighing of the powder and preparation of stock solutions should be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.[10][12]
-
Ventilation: Ensure the laboratory is well-ventilated to minimize the concentration of any potential aerosols or dust.[6][12]
-
Safety Stations: An accessible safety shower and eyewash station are essential in case of accidental exposure.[6]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Hand Protection | Impermeable chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact. Gloves must be inspected before use and removed using the proper technique to avoid contaminating skin.[7][8] |
| Eye Protection | Safety glasses with side-shields or safety goggles. | To protect eyes from dust particles or splashes.[6][12] |
| Skin/Body Protection | Laboratory coat. | To prevent contamination of personal clothing.[6][8] |
| Respiratory Protection | Not typically required if work is performed in a fume hood. Use a NIOSH-approved respirator if weighing large quantities outside of a hood. | To prevent inhalation of the toxic powder.[6][8] |
Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[7][12]
Storage and Stability
Proper storage is crucial for maintaining the chemical integrity and efficacy of Proguanil HCl.
-
Temperature: Recommended storage is in a cool, dry place, often between 2-8 °C for long-term stability.[7]
-
Atmosphere: Store in a tightly closed container, protected from moisture.[7][13] Storing with a desiccant is recommended.[7]
-
Location: The container should be stored in a locked cabinet or an area accessible only to authorized personnel.[6][7]
-
Incompatibilities: Avoid strong acids, alkalis, and strong oxidizing/reducing agents.[6]
-
Solution Stability: When prepared in a solvent like DMSO, stock solutions are stable for up to 6 months at -80°C or 1 month at -20°C when stored in a tightly sealed container away from moisture.[6]
Mechanism of Action: Dihydrofolate Reductase Inhibition
Proguanil HCl acts as a prodrug. Following administration, it is metabolized by the liver's cytochrome P450 system into its active form, cycloguanil . Cycloguanil is a potent and selective inhibitor of the bifunctional dihydrofolate reductase-thymidylate synthetase enzyme complex found in Plasmodium species.[4] This enzyme is critical for the parasite's folate synthesis pathway, which provides the necessary precursors for DNA and amino acid synthesis.[3] By blocking this enzyme, cycloguanil effectively halts parasite replication.[1]
Caption: Proguanil HCl metabolic activation and mechanism of action.
Protocols for Solution Preparation
The following protocols are designed for preparing solutions for in vitro research applications. All steps involving the handling of solid Proguanil HCl must be performed in a chemical fume hood.
Protocol 1: Preparation of a 10 mM Stock Solution in Ethanol
Rationale: Ethanol is a suitable solvent for Proguanil HCl, providing good solubility for creating a concentrated stock solution.[5]
Materials:
-
Proguanil hydrochloride (MW: 290.19 g/mol )
-
Anhydrous Ethanol (200 proof)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Calculate Mass: Determine the mass of Proguanil HCl needed. For 1 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 0.001 L * 290.19 g/mol = 0.0029 g = 2.9 mg
-
-
Weigh Compound: In a chemical fume hood, carefully weigh 2.9 mg of Proguanil HCl powder and transfer it to a sterile vial.
-
Add Solvent: Add 1 mL of anhydrous ethanol to the vial.
-
Dissolve: Cap the vial securely and vortex or sonicate for 1-2 minutes until the solid is completely dissolved.[5] Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[6]
Protocol 2: Preparation of a 100 µg/mL Working Solution
Rationale: This protocol details the dilution of a concentrated stock solution to a final working concentration commonly used in analytical methods like HPLC or in vitro assays.[5]
Materials:
-
10 mM Proguanil HCl stock solution (from Protocol 1)
-
Appropriate aqueous buffer or cell culture medium (e.g., PBS, RPMI)
-
Sterile conical tubes or flasks
Procedure:
-
Calculate Dilution: First, convert the stock concentration to µg/mL:
-
10 mM = 10 mmol/L = 0.01 mol/L
-
0.01 mol/L * 290.19 g/mol = 2.9019 g/L = 2901.9 mg/L = 2901.9 µg/mL
-
-
Perform Dilution: To prepare a 100 µg/mL working solution, use the C1V1 = C2V2 formula. To make 1 mL (1000 µL) of working solution:
-
(2901.9 µg/mL) * V1 = (100 µg/mL) * (1000 µL)
-
V1 = (100 * 1000) / 2901.9 ≈ 34.5 µL
-
-
Prepare Solution: In a sterile tube, add 965.5 µL of your desired aqueous buffer or medium.
-
Add Stock: Add 34.5 µL of the 10 mM Proguanil HCl stock solution to the buffer.
-
Mix: Gently vortex or invert the tube several times to ensure the solution is homogeneous. The working solution is now ready for use.
Spill and Waste Management
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.[12]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains or waterways.[11][12]
-
Cleanup (Solid Spill): Moisten the spilled solid with water to prevent dust formation.[12] Carefully sweep up the material using a dustpan and shovel and place it into a suitable, labeled, and closed container for disposal.[12]
-
Cleanup (Liquid Spill): Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, diatomite).[6] Place the contaminated material into a labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable detergent and water.
Waste Disposal:
-
Dispose of unused Proguanil HCl and all contaminated materials (gloves, vials, absorbent pads) as hazardous waste.[6]
-
Do not dispose of the chemical via household waste or wastewater systems.[13] Follow all local, state, and federal regulations for hazardous waste disposal.
References
-
Safety Data Sheet - 1,1'-Hexamethylenebis(5-(2-ethylhex-1-yl))biguanide dihydrochloride. Angene Chemical. (2024-09-10). Available at: [Link]
-
Proguanil Hydrochloride | Active Pharmaceutical Ingredients. Bayview Pharmacy. Available at: [Link]
-
Package Leaflet: Information for the patient Atovaquone/Proguanil hydrochloride. Mylan. (June 2021). Available at: [Link]
-
Proguanil. Wikipedia. Available at: [Link]
-
Chemical structures of proguanil hydrochloride and their synthesis intermediates. ResearchGate. Available at: [Link]
-
Safety Data Sheet: Polyhexamethylene biguanide hydrochloride. Carl ROTH. (2026-01-22). Available at: [Link]
- Process for preparation of proguanil hydrochloride. Google Patents. (WO2009113092A2).
-
Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Der Pharma Chemica. (2014). Available at: [Link]
-
Safety data sheet - Proguanil hydrochloride Assay Standard. British Pharmacopoeia. (2020-04-16). Available at: [Link]
-
A mechanism for the synergistic antimalarial action of atovaquone and proguanil. PubMed. (1996). Available at: [Link]
-
What is the mechanism of Proguanil Hydrochloride? Patsnap Synapse. (2024-07-17). Available at: [Link]
- Process of Preparation of Proguanil. Google Patents. (US20110263901A1).
-
proguanil | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Safety Data Sheet - Polyhexamethylene biguanide hydrochloride 20% w/w. DC Fine Chemicals. (2024-11-04). Available at: [Link]
Sources
- 1. Proguanil Hydrochloride | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Proguanil - Wikipedia [en.wikipedia.org]
- 4. proguanil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. biosynth.com [biosynth.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. angenechemical.com [angenechemical.com]
- 13. medicines.org.uk [medicines.org.uk]
Application Note: Advanced Pharmaceutical Profiling of Biguanides
Executive Summary
Biguanides (e.g., Metformin, Phenformin, Proguanil) represent a class of guanidine-derived pharmaceuticals with applications ranging from type 2 diabetes management to emerging roles in oncology and geroprotection. Despite their clinical ubiquity, their pleiotropic mechanisms—specifically the inhibition of Mitochondrial Complex I and subsequent AMPK activation—present unique challenges in in vitro modeling and bioanalytical quantification.
This guide provides a validated framework for researching biguanides, moving beyond standard protocols to address specific physicochemical hurdles such as high polarity, organic cation transporter (OCT) dependency, and the "supraphysiological concentration" paradox in cell culture.
Chemical Context & Synthesis Logic
Biguanides are chemically distinct due to their high basicity and hydrophilicity, which complicates membrane permeability without specific transporters.
Core Synthesis Protocol
The synthesis of biguanide libraries for structure-activity relationship (SAR) studies typically utilizes the reaction between dicyandiamide and an amine hydrochloride.
Reaction Scheme:
Step-by-Step Synthesis Protocol:
-
Reagents: Equimolar amounts of Dicyandiamide and the target Amine Hydrochloride (e.g., Phenethylamine HCl for Phenformin).
-
Solvent System: 2-Methoxyethanol or n-Butanol (allows high reflux temperature).
-
Reflux: Heat to 120–140°C for 4–6 hours under nitrogen atmosphere.
-
Monitoring: Monitor consumption of dicyandiamide via TLC (Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1).
-
Crystallization: Cool to room temperature. If oil forms, induce precipitation by adding excess acetone or diethyl ether.
-
Purification: Recrystallize from Isopropanol/Water (9:1).
Module A: Bioenergetic Profiling (Seahorse XF Analysis)
The "gold standard" for validating biguanide activity is measuring the inhibition of Mitochondrial Complex I. This is functionally assessed by quantifying the Oxygen Consumption Rate (OCR).[1]
Critical Experimental Design
-
The Concentration Paradox: In vivo plasma levels of metformin are ~10–40 µM. However, in vitro models often require 1–10 mM to observe effects.
-
Why? Cultured cells often lack the OCT1/3 transporters required to actively pump the hydrophilic drug into the cell.
-
Solution: Always run a Western Blot for OCT1 (SLC22A1) on your cell line. If negative, lentiviral transduction of OCT1 is required for physiologically relevant data.
-
Validated Seahorse XF Mito Stress Protocol
Objective: Quantify the drop in basal respiration and maximal respiratory capacity.[2]
Reagents:
-
Seahorse XF Base Medium (w/o Phenol Red, Bicarbonate).[3]
-
Substrates: 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.
-
Inhibitors: Oligomycin (1.5 µM), FCCP (1.0 µM), Rotenone/Antimycin A (0.5 µM).
Workflow:
-
Seeding: Plate cells (e.g., HCT116 or HepG2) at 20,000 cells/well in XF96 plates 24 hours prior.
-
Pre-treatment: Treat cells with Biguanide (titration: 0, 0.5, 1, 5, 10 mM) for 12–24 hours .
-
Note: Acute injection (during the assay) often fails because biguanides accumulate slowly in the mitochondrial matrix.
-
-
Equilibration: Wash cells 2x with XF Base Medium. Incubate in non-CO2 incubator at 37°C for 1 hour.
-
Assay Execution:
-
Basal Read: Measures resting respiration (Biguanide effect visible here).
-
Injection A (Oligomycin): Inhibits ATP synthase.
-
Injection B (FCCP): Uncouples mitochondria (Measures Maximal Capacity).
-
Injection C (Rot/AA): Shuts down ETC (Non-mitochondrial respiration).
-
Data Interpretation (Mechanism of Action)
The following diagram illustrates the causal chain triggered by the protocol above.
Figure 1: Mechanistic pathway of Biguanide action.[4] The drug accumulates in the matrix (driven by membrane potential), inhibits Complex I, causing an energetic crisis that triggers the AMPK energy sensor.
Module B: Analytical Quantification (HILIC-HPLC)
Standard Reverse-Phase (C18) chromatography is often unsuitable for biguanides due to their extreme polarity (they elute in the void volume).
Recommended Protocol: HILIC Mode
Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds using a water-enriched layer on a polar stationary phase.
System Parameters:
-
Column: Amide-based HILIC column (e.g., TSKgel Amide-80 or equivalent), 4.6 x 150 mm, 3 µm.
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate (pH 4.0 adjusted with Acetic Acid).
-
B: Acetonitrile (ACN).
-
Isocratic Ratio: 70% B / 30% A.
-
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV @ 233 nm (λmax for the guanidine bond).
-
Injection: 10 µL.
Performance Metrics:
| Parameter | Metformin | Phenformin | Proguanil |
| Retention Time (min) | 4.2 ± 0.2 | 5.8 ± 0.3 | 6.5 ± 0.3 |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| LOD (µg/mL) | 0.05 | 0.02 | 0.05 |
Note: If HILIC is unavailable, Ion-Pair Chromatography on C18 can be performed using 5 mM Sodium Dodecyl Sulfate (SDS) in the mobile phase as a pairing agent.
Module C: Oncology Applications (3D Spheroid Assay)
Biguanides are being repurposed as metabolic disruptors in cancer. However, 2D monolayer cultures often overestimate sensitivity due to unlimited glucose access. 3D spheroids better mimic the hypoglycemic/hypoxic tumor microenvironment.
Protocol: Synergistic Viability Screening
Objective: Assess if Metformin sensitizes hypoxic tumor cores to chemotherapy.
-
Spheroid Formation: Seed 5,000 cancer cells/well in U-bottom Ultra-Low Attachment (ULA) plates. Centrifuge at 200 x g for 5 mins. Incubate 72h to form tight spheroids.
-
Drug Treatment:
-
Group A: Vehicle.
-
Group B: Metformin (2 mM).
-
Group C: Cisplatin (IC50 dose).
-
Group D: Metformin + Cisplatin.
-
-
Incubation: 96 hours.
-
Readout (ATP Assay): Use CellTiter-Glo® 3D.
-
Add reagent 1:1 volume. Shake 5 mins (lysis is harder in 3D). Read Luminescence.
-
-
Imaging: Measure spheroid diameter using brightfield microscopy. Biguanides typically cause "core disintegration" rather than just shrinkage.
References
-
Wheaton, W. W., et al. (2014).[6] Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis. Elife.
-
Foretz, M., et al. (2014). Metformin: from mechanisms of action to therapies.[7][8][9][10] Cell Metabolism.
-
Pollak, M. (2012). Overcoming drug development bottlenecks with repurposing: repurposing biguanides to target energy metabolism for oncology. Nature Medicine.
-
Zhou, G., et al. (2001). Role of AMP-activated protein kinase in mechanism of metformin action.[9][10][11][12][13] Journal of Clinical Investigation.
-
Agilent Technologies. (2022). Seahorse XF Cell Mito Stress Test Kit User Guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. biotech.cornell.edu [biotech.cornell.edu]
- 4. Therapeutic repurposing of biguanides in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. shodexhplc.com [shodexhplc.com]
- 8. immunomet.com [immunomet.com]
- 9. youtube.com [youtube.com]
- 10. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New mechanisms of metformin action: Focusing on mitochondria and the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Role of Mitochondria in the Mechanism(s) of Action of Metformin [frontiersin.org]
HPLC analysis of 1,5-Bis(1-methylethyl)biguanide hydrochloride
An In-Depth Technical Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 1,5-Bis(1-methylethyl)biguanide hydrochloride (Proguanil Hydrochloride)
Authored by a Senior Application Scientist
This application note provides a comprehensive, technically detailed guide for the quantitative analysis of 1,5-Bis(1-methylethyl)biguanide hydrochloride, commercially known as Proguanil Hydrochloride, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Proguanil Hydrochloride is a vital prophylactic antimalarial drug that functions as a prodrug, metabolizing into the active compound cycloguanil.[1][2] This active metabolite inhibits the dihydrofolate reductase (DHFR) enzyme in malaria parasites, disrupting DNA synthesis and preventing parasite reproduction.[2][3]
Given its critical role in malaria prevention and treatment, ensuring the quality, purity, and potency of Proguanil Hydrochloride in bulk drug substances and finished pharmaceutical products is paramount. HPLC stands as the definitive analytical technique for this purpose, offering high specificity, sensitivity, and accuracy. This document moves beyond a simple recitation of steps to explain the scientific rationale behind the method, ensuring researchers and drug development professionals can confidently implement, adapt, and troubleshoot the protocol.
Analyte Overview: Physicochemical Properties
Understanding the physicochemical properties of Proguanil Hydrochloride is fundamental to developing a robust HPLC method. As a biguanide derivative, it is a basic and polar compound.[4] Its hydrochloride salt form is a white crystalline solid, sparingly soluble in water.[3] These characteristics, particularly its basicity and solubility, directly influence the choice of chromatographic conditions, including mobile phase composition and pH.
| Property | Value | Reference(s) |
| IUPAC Name | 1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride | [5] |
| Synonyms | Proguanil HCl, Chlorguanide Hydrochloride, Paludrine | [5] |
| CAS Number | 637-32-1 | [5] |
| Molecular Formula | C₁₁H₁₇Cl₂N₅ | [1][5] |
| Molecular Weight | 290.19 g/mol | [3][5] |
| Melting Point | ~249-251 °C | [5] |
| Solubility | Soluble in ethanol; slightly soluble in water; practically insoluble in chloroform and ether. | [5] |
The Chromatographic Principle: A Self-Validating System
The method detailed herein is a stability-indicating RP-HPLC assay, designed to separate Proguanil Hydrochloride from its potential impurities and degradation products. The choice of each parameter is deliberate and grounded in chromatographic theory to ensure a trustworthy and reproducible analysis.
The "Why" Behind the Method: Causality in Experimental Choices
-
Reversed-Phase Chromatography: A non-polar stationary phase (C18) is used in conjunction with a more polar mobile phase. This is the standard for many pharmaceutical compounds. However, due to Proguanil's polar and basic nature, its retention on a standard C18 column can be poor and result in asymmetrical peak shapes (tailing).
-
Ion-Pairing Reagent: To overcome poor retention and peak tailing, an ion-pairing reagent such as Hexane-1-sulphonic acid sodium salt is introduced into the mobile phase.[6][7] The anionic sulfonate head of this reagent pairs with the protonated, cationic biguanide group of Proguanil. This newly formed neutral ion-pair has increased hydrophobicity, allowing for greater interaction with the C18 stationary phase, leading to improved retention and peak symmetry.
-
Mobile Phase Composition: The mobile phase consists of a buffer (containing the ion-pairing reagent and an acid like glacial acetic acid to maintain a consistent pH) and an organic modifier (typically methanol or acetonitrile).[6][7] The ratio of these components is optimized to achieve the desired retention time and resolution. The organic modifier's strength is adjusted to control the elution of the analyte; a higher concentration results in a shorter retention time.
-
UV Detection: Proguanil Hydrochloride has significant UV absorbance due to its aromatic ring. The detection wavelength is typically set at or near its absorbance maximum, around 254 nm or 258 nm, to ensure high sensitivity.[7][8]
The interplay of these components creates a self-validating system. The inclusion of the ion-pairing reagent is a deliberate choice to handle the specific chemistry of the biguanide group, ensuring the resulting chromatography is fit for purpose.
Sources
- 1. Proguanil Hydrochloride | C11H17Cl2N5 | CID 9570076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Proguanil - Wikipedia [en.wikipedia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. tsijournals.com [tsijournals.com]
- 8. pharmahealthsciences.net [pharmahealthsciences.net]
Troubleshooting & Optimization
Technical Support Center: 1,5-Bis(1-methylethyl)biguanide HCl Purity Analysis
Compound Identity: 1,5-Bis(1-methylethyl)biguanide Hydrochloride Synonyms: 1,5-Diisopropylbiguanide HCl; Proguanil Related Compound D (USP). CAS: 35708-82-8 (HCl salt) Chemical Class: Symmetric Biguanide
Introduction: The Analytical Challenge
You are likely working with 1,5-Bis(1-methylethyl)biguanide hydrochloride , a symmetric biguanide often encountered as a reference standard (USP Related Compound D) or a ligand in coordination chemistry.
The Core Problem: Like its analogs Metformin and Proguanil, this molecule presents three distinct analytical hurdles:
-
High Polarity: It elutes near the void volume (
) on standard C18 columns. -
Strong Basicity: The biguanide moiety (
) interacts with residual silanols, causing severe peak tailing. -
Weak Chromophore: It lacks a conjugated aromatic system (unlike Proguanil), making UV detection distinct and less sensitive.
This guide provides self-validating protocols to overcome these issues, moving beyond "textbook" methods to field-proven strategies.
Module 1: Chromatographic Purity (HPLC)
Status: Critical for detecting synthesis byproducts (e.g., isopropylamine, dicyandiamide).
Troubleshooting Guide: Retention & Peak Shape
Q: Why does my peak elute immediately (in the void volume) or show severe tailing?
A: The compound is too polar for standard Reverse Phase (RP) and positively charged at neutral pH. You must use Ion-Pair Chromatography (IPC) or HILIC .
Protocol A: The "Gold Standard" Ion-Pair Method (Recommended)
This method uses an anionic pairing agent to form a neutral complex with the cationic biguanide, increasing retention on C18.
-
Column: C18 (End-capped),
mm, 5 µm (e.g., Inertsil ODS-3 or equivalent). -
Mobile Phase:
-
Buffer: 10 mM Sodium 1-Octanesulfonate (or Hexanesulfonate) + 10 mM Ammonium Phosphate.
-
pH Adjustment: Adjust to pH 3.0 with Phosphoric Acid (Critical to suppress silanols).
-
Ratio: Buffer:Acetonitrile (70:30 v/v).[1]
-
-
Detection: UV @ 235–240 nm (Note: Do not use 254 nm; sensitivity will be poor).
-
Temperature: 30°C.
System Suitability Criteria (Self-Validation):
-
Tailing Factor (
): Must be . If , lower the pH to 2.5 or increase ion-pair concentration. -
Capacity Factor (
): Must be to ensure separation from the void.
Protocol B: HILIC (Alternative for LC-MS)
If using MS detection (where non-volatile ion-pair reagents are banned), switch to HILIC.
-
Column: Bare Silica or Amide-bonded phase.
-
Mobile Phase: Acetonitrile:Ammonium Formate (10mM, pH 3.5) (85:15).
Visualizing the Method Selection Logic
Caption: Decision tree for selecting the correct chromatographic mode based on detection limits and available instrumentation.
Module 2: Quantitative Assay (Purity %)
Status: Critical for establishing the "As Is" purity vs. "Dried Basis".
Q: Why do HPLC area % and Titration results differ? A: HPLC Area % only measures UV-absorbing impurities. It ignores inorganic salts, moisture, and non-UV active precursors. Non-aqueous titration is the absolute method for the Biguanide HCl salt content.
Protocol: Non-Aqueous Titration (Perchloric Acid)
Principle: The biguanide is a weak base; in glacial acetic acid, it behaves as a strong base capable of being titrated by perchloric acid.
-
Solvent System: Dissolve 200 mg of sample in 50 mL Glacial Acetic Acid .
-
Mercuric Acetate Addition: Add 10 mL of 5% Mercuric Acetate solution.
-
Why? This sequesters the Hydrochloride (
) as non-ionized , preventing it from interfering with the endpoint. Without this, the endpoint is unsharp.
-
-
Titrant: 0.1 N Perchloric Acid (
) in Glacial Acetic Acid. -
Endpoint Detection:
-
Calculation:
-
Note: Perform a blank titration on the solvents.[4]
-
Module 3: Impurity Profiling
Q: What specific impurities should I look for? A: Based on the synthesis (reaction of isopropylamine with sodium dicyanamide), look for:
| Impurity Name | Origin | Detection Strategy |
| Dicyandiamide | Unreacted Precursor | HPLC (Very early elution, low UV max <210 nm) |
| Isopropylamine | Degradant/Precursor | GC (Headspace) or LC-MS (Derivatization required) |
| Bis-isopropylurea | Hydrolysis Product | HPLC (Retains slightly longer than main peak) |
Module 4: Physical Handling & Stability
Q: My sample weight increases during weighing. Is this normal? A: Yes. Biguanide hydrochlorides are hygroscopic .
-
Impact: "As Is" assay will drop over time as water weight increases.
-
Fix: Always determine Loss on Drying (LOD) (105°C for 3 hours) or Water Content (Karl Fischer) before performing the Assay. Report results on a "Dried Basis."
Summary of Specifications (Reference Standards)
| Test | Acceptance Criteria (Typical) | Method Ref |
| Appearance | White to off-white crystalline powder | Visual |
| Identification | IR matches standard; Retention time matches | USP <197K> |
| Water (KF) | USP <921> | |
| Assay (Titration) | Non-Aqueous | |
| HPLC Purity | Ion-Pair Method |
References
-
United States Pharmacopeia (USP) . Proguanil Hydrochloride Monograph: Related Compound D. USP-NF. (Defines the impurity standard).
-
Sielc Technologies . HPLC Method for Separation of Biguanides (Metformin, Proguanil). (Demonstrates Ion-Pair/Mixed-Mode mechanisms).
-
Masadome, T. et al. (2011).[5] Determination of polyhexamethylene biguanide hydrochloride using photometric colloidal titration. Analytical Sciences. (Validates titration logic for biguanides).
-
PubChem . 1,5-Diisopropylbiguanide Hydrochloride Compound Summary. (Physical properties and CAS verification).
Sources
- 1. HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. ijcpa.in [ijcpa.in]
- 3. sips.org.in [sips.org.in]
- 4. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 5. Determination of polyhexamethylene biguanide hydrochloride using photometric colloidal titration with crystal violet as a color indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
1,5-Bis(1-methylethyl)biguanide hydrochloride solubility problems and solutions
Topic: Solubility Optimization, Handling, and Stability for Analytical Applications CAS Number: 35708-82-8 Synonyms: Proguanil Related Compound D; 1,5-Diisopropylbiguanide HCl Role: Pharmaceutical Impurity Standard, Synthetic Intermediate
Executive Summary & Chemical Context
As a Senior Application Scientist, I often see researchers struggle with 1,5-Bis(1-methylethyl)biguanide hydrochloride not because the compound is inherently insoluble, but because its behavior deviates from standard lipophilic drugs.
This compound is a symmetric biguanide salt . Unlike its parent drug Proguanil (which contains a chlorophenyl ring), this impurity features two isopropyl groups. This structural symmetry creates a highly stable crystal lattice that resists rapid dissolution, even in solvents where it is thermodynamically soluble. Furthermore, the biguanide core is highly basic (pKa ~11.5), meaning its solubility is strictly pH-dependent.
Key Technical Insight: Most "insolubility" reports for this compound are actually cases of slow dissolution kinetics or pH-induced deprotonation in neutral/basic buffers.
Physicochemical Profile & Solubility Data
The following data is synthesized from empirical handling of biguanide hydrochloride salts and specific impurity profiling protocols.
Solubility Profile Table
| Solvent | Solubility Rating | Estimated Max Conc. | Application Notes |
| Methanol | Excellent | > 20 mg/mL | Recommended for primary stock solutions. Evaporates easily for recovery. |
| Water (Deionized) | Good | ~10–15 mg/mL | Soluble, but dissolution is kinetically slow. Requires vortexing/sonication. |
| DMSO | Excellent | > 50 mg/mL | Use only if water/methanol fails. Hard to remove; freezes at 18°C. |
| Ethanol | Good | ~10 mg/mL | Viable alternative to methanol, though slightly more viscous. |
| PBS (pH 7.4) | Poor/Risky | < 1 mg/mL | Risk of precipitation. The free base may form as pH approaches pKa. |
| Acetonitrile | Moderate | ~1–5 mg/mL | Poor solubility compared to alcohols. Use as a co-solvent only. |
Troubleshooting Guide (Q&A)
Category A: Dissolution Issues
Q1: I added water to the solid, but particles are floating and won't dissolve. Is my batch defective? Diagnosis: This is likely a kinetic issue, not a thermodynamic one. The hydrochloride salt possesses a strong crystal lattice energy. Solution:
-
Do not heat above 40°C (biguanides can degrade).
-
Sonicate the solution for 5–10 minutes. The ultrasonic energy breaks the crystal lattice more effectively than stirring.
-
Verification: If the solution remains cloudy after sonication, check the pH of your water. It must be acidic (pH < 6). If your water is slightly alkaline, the salt may be converting to the insoluble free base.
Q2: Can I use Phosphate Buffered Saline (PBS) to prepare my working standards? Diagnosis: No. Biguanides are strong bases. In PBS (pH 7.4), the equilibrium shifts partially toward the free base form, which is significantly less soluble than the hydrochloride salt. Solution:
-
Use Water with 0.1% Formic Acid or 0.1% Acetic Acid as your diluent.
-
The acidic environment ensures the biguanide remains fully protonated (cationic), maximizing aqueous solubility.
Category B: Analytical & Stability Issues
Q3: My HPLC peak area is decreasing over time. Is the compound unstable? Diagnosis: Biguanides are susceptible to hydrolysis, decomposing into urea and amines, especially in basic solutions or at elevated temperatures.[1] Solution:
-
Storage: Store stock solutions (in Methanol) at -20°C.
-
Autosampler: Keep the autosampler temperature at 4°C.
-
Solvent: Avoid storing in water for >24 hours. Prepare aqueous dilutions fresh daily.
Q4: I see "ghost peaks" in my LC-MS chromatogram. Diagnosis: If you used DMSO to dissolve the sample, you might be seeing solvent adducts or suppression effects. Solution:
-
Switch to Methanol for your primary stock.
-
If DMSO is required, keep the final DMSO concentration in the injected sample below 0.1%.
Validated Protocols
Protocol A: Preparation of 1 mg/mL Analytical Stock Standard
Use this protocol for HPLC/LC-MS impurity profiling.
-
Weighing: Accurately weigh 10.0 mg of 1,5-Bis(1-methylethyl)biguanide HCl into a 10 mL volumetric flask.
-
Note: The salt is hygroscopic.[2] Equilibrate the vial to room temperature before opening to prevent moisture condensation.
-
-
Solvent Addition: Add approximately 6 mL of HPLC-grade Methanol .
-
Dissolution: Sonicate for 2 minutes. The solid should dissolve rapidly.
-
Make up to Volume: Dilute to the mark with Methanol.
-
Storage: Transfer to an amber glass vial. Store at -20°C. Stable for 1 month.
Protocol B: Preparation of Aqueous Working Solution
Use this protocol for biological assays or reverse-phase HPLC injection.
-
Aliquot: Take 100 µL of the Stock Solution (Protocol A).
-
Diluent Preparation: Prepare 0.1% Formic Acid in Water.
-
Dilution: Add 900 µL of Diluent to the aliquot.
-
Mixing: Vortex for 10 seconds.
-
Result: 100 µg/mL solution in 10% MeOH / 90% Water (Acidified).
-
Why Acidified? Prevents precipitation inside the HPLC injector needle.
-
Decision Logic for Solvent Selection
The following diagram illustrates the decision process for solubilizing this compound based on your specific application.
Caption: Decision tree for solvent selection ensuring solubility and stability based on experimental end-use.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for Biguanide Derivatives. (General physicochemical properties of biguanide salts). Retrieved from [Link]
-
European Pharmacopoeia (Ph. Eur.). Monograph: Proguanil Hydrochloride Impurities.[2][3][4][5] (Context for impurity profiling and solubility limits).
Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical standards.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Accurate Quantification of Proguanil Hydrochloride
Introduction: The Critical Need for Precision in Proguanil Analysis
1,5-Bis(1-methylethyl)biguanide hydrochloride, more commonly known as Proguanil hydrochloride, is a cornerstone prophylactic antimalarial drug.[1][2] It functions as a biguanide derivative, primarily inhibiting the dihydrofolate reductase enzyme in malaria parasites, which is crucial for their reproduction.[3][4] Given its critical role in malaria prevention and treatment, often in combination with other drugs like atovaquone, the ability to accurately and reliably quantify Proguanil hydrochloride is paramount.[2]
For researchers, formulation scientists, and quality control professionals, the choice of an analytical method is not trivial. It directly impacts the integrity of pharmacokinetic studies, the quality assurance of pharmaceutical dosage forms, and the overall safety and efficacy of the final drug product. This guide provides an in-depth, objective comparison of the primary analytical techniques for Proguanil hydrochloride quantification. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring each protocol is presented as a self-validating system.
Comparative Overview of Quantification Methodologies
The quantification of Proguanil hydrochloride can be approached through several analytical techniques, each with a distinct balance of specificity, sensitivity, speed, and cost. The most prevalent methods include High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, Titrimetry, and High-Performance Thin-Layer Chromatography (HPTLC). The selection of the optimal method is contingent upon the specific application, whether it be for bulk drug analysis, formulation quality control, or bioanalytical studies.
| Parameter | HPLC | UV-Vis Spectrophotometry | Titrimetry | HPTLC |
| Specificity | Very High | Low to Moderate | Moderate | High |
| Sensitivity | Very High | Moderate | Low | High |
| Accuracy | Very High | High | High | High |
| Precision | Very High | High | Good (Gravimetric) | Very High |
| Speed | Moderate | Very Fast | Fast (Volumetric) | Fast (High Throughput) |
| Cost | High | Low | Low | Moderate |
| Typical Use Case | Stability-indicating assays, impurity profiling, bioanalysis | Routine QC of pure substance, simple formulations | Bulk drug assay (Pharmacopeial) | Routine QC of tablets |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity
HPLC stands as the most powerful and widely adopted technique for the analysis of Proguanil hydrochloride, particularly in complex matrices or when specificity is critical.[4][5]
Principle of Operation
The fundamental principle of HPLC is the separation of components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For Proguanil, a Reverse-Phase (RP-HPLC) method is typically employed, where the stationary phase (e.g., C18) is nonpolar, and the mobile phase is a more polar aqueous-organic mixture. Proguanil, being a moderately polar compound, is retained on the column and then eluted by the mobile phase. Its detection is most commonly achieved using a UV detector set to a wavelength where Proguanil exhibits strong absorbance, such as 254 nm.[5]
Causality in Method Design: The choice of a C18 column provides excellent hydrophobic interaction capabilities, which are key to retaining Proguanil and separating it from more polar impurities or excipients. The mobile phase composition (e.g., a buffer/methanol mixture) is meticulously optimized to achieve a suitable retention time, ensuring a sharp, symmetrical peak for accurate integration and quantification.[5] This chromatographic separation is what endows HPLC with its exceptional specificity, allowing it to distinguish the active pharmaceutical ingredient (API) from its degradation products, metabolites, or other related substances.[6][7]
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is adapted from validated methods for the estimation of Proguanil hydrochloride in tablet dosage forms.[5]
-
Preparation of Mobile Phase: Prepare a filtered and degassed mixture of a suitable buffer (e.g., 4.0 g of Hexane-1-Sulphonic acid sodium salt in 790 ml water and 10 ml of Glacial acetic acid) and Methanol in a 45:55 v/v ratio.[5][7]
-
Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of Proguanil hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase, sonicate for 15 minutes to dissolve, and then dilute to the mark with the mobile phase.[5]
-
Sample Solution Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of Proguanil hydrochloride into a 100 mL volumetric flask. Add 70 mL of mobile phase, sonicate for 15 minutes, cool, and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon filter.[5]
-
Chromatographic Conditions:
-
Analysis: Inject the standard solution to establish system suitability (e.g., tailing factor, theoretical plates). Then, inject the sample solution. The concentration of Proguanil hydrochloride is determined by comparing the peak area of the sample with that of the standard.
Workflow Diagram: RP-HPLC Quantification
Caption: Workflow for Proguanil HCl quantification by RP-HPLC.
Performance Data Summary (HPLC)
| Parameter | Reported Value | Source |
| Linearity Range | 15 - 150 ppm (µg/mL) | [5] |
| Accuracy (% Recovery) | 98.86% - 99.97% | [4] |
| Precision (%RSD) | < 2% | [8] |
| Limit of Detection (LOD) | 0.1 µg/mL | [3] |
| Limit of Quantification (LOQ) | 0.3 µg/mL | [3] |
UV-Visible Spectrophotometry: For Rapid and Simple Assays
UV-Visible Spectrophotometry is a straightforward and cost-effective method suitable for the routine quality control of Proguanil hydrochloride in bulk form or in simple pharmaceutical formulations where interfering substances are not expected.[9]
Principle of Operation
This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. Proguanil hydrochloride has a chromophore that absorbs UV radiation, exhibiting a characteristic maximum absorbance (λmax). By measuring the absorbance at this wavelength, its concentration can be determined against a calibration curve prepared from known standards.
Causality in Method Design: The choice of solvent is critical. It must dissolve the drug completely and be transparent in the UV region of interest. The λmax is determined by scanning a dilute solution of Proguanil hydrochloride across the UV spectrum to find the wavelength of highest absorbance, ensuring maximum sensitivity for the assay. However, its major limitation is a lack of specificity; any excipient or impurity that also absorbs at or near the λmax of Proguanil will lead to erroneously high results.[6]
Experimental Protocol: UV Spectrophotometry
-
Solvent Selection: Use a suitable solvent in which Proguanil HCl is freely soluble and which has minimal UV absorbance at the λmax, such as methanol or a specified buffer.[10]
-
Determination of λmax: Prepare a dilute solution of Proguanil hydrochloride (e.g., 10 µg/mL) in the chosen solvent. Scan the solution from 400 nm to 200 nm using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance.
-
Preparation of Standard Curve: Prepare a series of standard solutions of Proguanil hydrochloride with concentrations spanning the expected sample concentration (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Measurement: Measure the absorbance of each standard solution at the predetermined λmax.
-
Calibration Curve: Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin.
-
Sample Analysis: Prepare a sample solution with a concentration that falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the linear regression equation of the standard curve.
Workflow Diagram: UV Spectrophotometric Quantification
Caption: Workflow for Proguanil HCl quantification by UV-Vis Spectrophotometry.
Titrimetric and Gravimetric Methods: The Pharmacopeial Approach
Classical chemical methods, such as titrimetry and gravimetry, are often cited in pharmacopeias for the assay of raw materials due to their reliance on stoichiometry, providing an absolute measure of purity.
Principle of Operation
-
Volumetric (Titrimetric) Method: This involves a non-aqueous acid-base titration. Proguanil hydrochloride, being a weak base, is titrated with a strong acid, such as perchloric acid, in a non-aqueous solvent like glacial acetic acid. The endpoint is determined using a visual indicator or potentiometrically. This method is rapid and suitable for tablet analysis.[11]
-
Gravimetric Method: This method relies on the precipitation of a Proguanil-copper complex from an aqueous solution using ammoniacal cupric chloride. The precipitate is then collected, dried, and weighed. The amount of Proguanil is calculated from the weight of the precipitate. This method is more precise than the volumetric method but also more time-consuming.[11]
Causality in Method Design: The use of a non-aqueous solvent in the volumetric method enhances the basicity of Proguanil hydrochloride, allowing for a sharp and discernible endpoint that would be difficult to achieve in water. The gravimetric method leverages the specific chemical reaction between Proguanil and copper ions to form a stable, insoluble complex, ensuring complete precipitation for accurate quantification.
Experimental Protocol: Non-Aqueous Titration
-
Titrant Preparation: Prepare and standardize a 0.1 M solution of perchloric acid in glacial acetic acid.
-
Sample Preparation: Accurately weigh an amount of Proguanil hydrochloride powder equivalent to about 0.25 g.
-
Titration: Dissolve the sample in 50 mL of glacial acetic acid. Add a few drops of a suitable indicator (e.g., crystal violet).
-
Endpoint: Titrate with the 0.1 M perchloric acid solution until the color of the indicator changes from violet to blue-green.
-
Calculation: Perform a blank titration and make any necessary corrections. Calculate the percentage purity of Proguanil hydrochloride based on the volume of titrant consumed.
Workflow Diagram: Titrimetric Analysis
Caption: Workflow for Proguanil HCl quantification by non-aqueous titration.
High-Performance Thin-Layer Chromatography (HPTLC): High-Throughput Screening
HPTLC is a planar chromatographic technique that offers a balance between the specificity of chromatography and the high throughput needed for routine analysis of a large number of samples, such as tablets.[12]
Principle of Operation
Samples are spotted onto a high-performance silica gel plate, which acts as the stationary phase. The plate is then placed in a sealed chamber with a solvent mixture (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. After development, the plate is dried, and the separated spots are quantified using a densitometer, which measures the light absorbed or fluoresced by the spots at a specific wavelength (e.g., 254 nm).[12]
Causality in Method Design: The mobile phase composition is carefully chosen to achieve a good separation, represented by a distinct and optimal Retardation factor (Rf) value (e.g., 0.43).[12] This ensures that the Proguanil spot is well-resolved from the sample origin and any potential impurities. Densitometric scanning provides quantitative data, making HPTLC a significant upgrade from classical TLC.
Experimental Protocol: HPTLC for Tablets
-
Mobile Phase: Prepare a mixture of ethyl acetate: methanol: formic acid (3.5:1.5:0.2 v/v/v).[12]
-
Standard and Sample Preparation: Prepare standard and sample solutions in methanol at appropriate concentrations (e.g., in the range of 100-600 ng/band).[12]
-
Application: Apply the standard and sample solutions as bands onto an HPTLC silica gel 60 F254 plate using an automated applicator.
-
Development: Develop the plate in a saturated chromatographic chamber with the mobile phase up to a certain distance.
-
Densitometric Analysis: Dry the plate and scan the bands using a TLC scanner in absorbance mode at 254 nm.
-
Quantification: Calculate the concentration of Proguanil hydrochloride in the sample by comparing the peak area of the sample spot with the calibration curve generated from the standard spots.
Performance Data Summary (HPTLC)
| Parameter | Reported Value | Source |
| Linearity Range | 100 - 600 ng/band | [12] |
| Correlation Coefficient (r²) | 0.9965 | [12] |
| Accuracy (% Recovery) | 99.89% - 100.40% | [12] |
| Precision (%RSD, Intra-day) | 0.05% - 0.18% | [12] |
| Limit of Detection (LOD) | 8.0 ng/band | [12] |
| Limit of Quantification (LOQ) | 26.0 ng/band | [12] |
Conclusion and Expert Recommendation
The choice of an analytical method for quantifying 1,5-Bis(1-methylethyl)biguanide hydrochloride is fundamentally driven by the analytical objective.
-
For routine quality control of bulk drug substance or simple, validated tablet formulations , UV-Visible Spectrophotometry offers an unparalleled combination of speed, simplicity, and low cost. Titrimetry serves as a robust, absolute method ideal for pharmacopeial-grade raw material certification.
-
For applications demanding high specificity—such as stability-indicating assays, impurity profiling, analysis of combination drug products, or pharmacokinetic studies in biological fluids —RP-HPLC is the unequivocal method of choice. Its ability to resolve Proguanil from degradation products and metabolites is essential for regulatory compliance and data integrity.[5][6]
-
For laboratories requiring high-throughput analysis of numerous tablet samples without the capital investment of multiple HPLC systems, HPTLC presents a highly viable, accurate, and precise alternative.[12]
Ultimately, the methods presented herein are not mutually exclusive but rather form a toolkit for the analytical scientist. A thorough validation according to ICH guidelines is essential for any chosen method to ensure that it is fit for its intended purpose, guaranteeing the quality and reliability of the data generated in the development and control of this vital antimalarial agent.
References
-
El-Masry, S., & El-Ragehy, N. A. (1982). Determination of Proguanil. Journal of Pharmacy and Pharmacology, 34(1), 53-53. ([Link])
-
Patil, S. S., & Bhinge, S. D. (2014). Development and Validation of Stability-Indicating RP-HPLC Method for Estimation of Proguanil Hydrochloride in Tablet Dosage Form. Trade Science Inc. ([Link])
-
Ochekpe, N. A., Olorunfemi, P. O., & Oga, E. F. (2009). A rapid and sensitive HPLC method for the analysis of proguanil and cycloguanil in plasma: application to single dose pharmacokinetics. Journal of Pharmaceutical and Allied Sciences, 6(3). ([Link])
-
Adewuyi, G. O., & Odelola, A. A. (2009). Sensitive high performance liquid chromatographic method for the determination of proguanil and its metabolites, cycloguanil and 4-chlorophenylbiguanide, in human biological fluids. African Journal of Biotechnology, 8(21). ([Link])
-
Patra, P. K., & Rao, G. K. (2018). A Novel RP-HPLC Method Development and Validation of Anti-Malarial Drugs Atovaquone and Proguanil Hydrochloride in Bulk and Pharmaceutical Dosage Forms. International Journal Of Pharma Research and Health Sciences, 6(2), 2532-2541. ([Link])
-
Arora, A., Ali, A., & Zaman, M. T. (2009). Simple and sensitive method for determination of polyhexanide in multipurpose solution. Electronic Journal of Biomedicine, 2, 30-37. ([Link])
-
Paci, A., Caire-Maurisier, A. M., Rieutord, A., Brion, F., & Clair, P. (2002). Dual-mode gradient HPLC procedure for the simultaneous determination of chloroquine and proguanil. Journal of pharmaceutical and biomedical analysis, 27(1-2), 1-8. ([Link])
-
Sawant, S., & Borkar, R. (2013). Development and validation of new RP-HPLC method for determining impurity profiling in proguanil hydrochloride drug as well as in its tablet dosage form. Der Pharma Chemica, 5(5), 11-19. ([Link])
-
Nurahmanto, D. (2013). Development and validation of UV spectrophotometric method for quantitative estimation of Promethazine HCl in phosphate buffer saline pH 7.4. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-4. ([Link])
-
Lakshmana Rao, A., Prasanthi, T., & Thunnisa, F. (2018). Development and Validation for Simultaneous Estimation of Proguanil and Atovaquone by using RP-HPLC. International Journal of Analytical Techniques, 4(1), 1-10. ([Link])
-
Masadome, T., Miyanishi, T., Watanabe, K., Imato, T., & Ohura, H. (2011). Determination of polyhexamethylene biguanide hydrochloride using photometric colloidal titration with crystal violet as a color indicator. Analytical sciences, 27(8), 817-821. ([Link])
-
Chavada, V. D., Bhatt, N. M., Sanyal, M., & Shrivastav, P. S. (2015). Development and validation of simple spectrophotometric first and second derivative spectroscopy for estimation of Atovaquone in bulk and pharmaceutical formulations. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 215-221. ([Link])
-
SIELC. (n.d.). Analyzing PHMB. SIELC Technologies. ([Link])
-
Chavada, V. D., Bhatt, N. M., Sanyal, M., & Shrivastav, P. (2015). Comparative evaluation of first order, absorbance ratio and bivariate spectrophotometric methods for determination of atovaquone and proguanil in pharmaceutical formulation Malarone®. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 118-126. ([Link])
-
Gadekar, Y., & Gowekar, N. (2020). Development and Validation of HPTLC method for Estimation of Proguanil hydrochloride in Bulk and in Tablets. ResearchGate. ([Link])
-
Adams, E., De Cong, P., & Van der Heyden, Y. (2013). Rapid, simple and stability-indicating determination of polyhexamethylene biguanide in liquid and gel-like dosage forms by liquid chromatography with diode-array detection. Journal of Pharmaceutical and Biomedical Analysis, 72, 214-219. ([Link])
-
Sawant, S. D., & Borkar, R. M. (2012). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Der Pharma Chemica, 4(6), 2201-2209. ([Link])
-
National Academies of Sciences, Engineering, and Medicine. (2020). Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis. National Academies Press. ([Link])
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pharmahealthsciences.net [pharmahealthsciences.net]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Dual-mode gradient HPLC procedure for the simultaneous determination of chloroquine and proguanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. banglajol.info [banglajol.info]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Efficacy comparison of 1,5-Bis(1-methylethyl)biguanide hydrochloride analogs
Comparative Efficacy & Structural Profiling: 1,5-Bis(1-methylethyl)biguanide Hydrochloride
Subtitle: A Structure-Activity Relationship (SAR) Guide for Proguanil Impurity D vs. Clinical Biguanides
Executive Summary
In the landscape of biguanide therapeutics, 1,5-Bis(1-methylethyl)biguanide hydrochloride (chemically identified as Proguanil Related Compound D or USP Impurity D ) represents a critical structural benchmark rather than a therapeutic lead. While structurally homologous to the antimalarial Proguanil and the antidiabetic Metformin , this symmetric analog lacks the requisite pharmacophores for high-affinity binding to primary biguanide targets (DHFR or Complex I).
This guide objectively compares the efficacy, physicochemical properties, and detection performance of this analog against clinical standards. It serves drug development professionals in understanding the Structure-Activity Relationship (SAR) that delineates a potent drug from an inactive impurity.
Part 1: Chemical Identity & Structural Divergence
To understand the efficacy gap, we must first analyze the structural topology. The "performance" of a biguanide is dictated by the symmetry of its nitrogen substitutions and its resulting lipophilicity (LogP).
| Feature | 1,5-Bis(1-methylethyl)biguanide HCl | Proguanil HCl | Metformin HCl |
| Role | Impurity / Negative Control | Antimalarial (Prodrug) | Antidiabetic (T2DM) |
| Structure Type | Symmetric, Aliphatic | Asymmetric, Aryl-Aliphatic | Asymmetric, Methylated |
| Key Substituents | Two Isopropyl groups (N1, N5) | 4-Chlorophenyl (N1), Isopropyl (N5) | Two Methyl groups (N1) |
| LogP (Predicted) | ~1.2 (Moderate Lipophilicity) | ~2.5 (High Lipophilicity) | ~ -1.4 (Hydrophilic) |
| Molecular Weight | 185.27 g/mol (Free base) | 253.73 g/mol (Free base) | 129.16 g/mol (Free base) |
| CAS Registry | 35708-82-8 | 637-32-1 | 1115-70-4 |
Structural Visualization
Caption: Structural divergence of biguanides. Note the lack of the aryl moiety in the 1,5-bis analog (Impurity D), which is critical for Proguanil's activity.
Part 2: Efficacy Comparison & Mechanism of Action (SAR)
The efficacy of 1,5-Bis(1-methylethyl)biguanide is negligible in therapeutic contexts compared to its analogs. This section explains the causality behind this lack of potency.
Antimalarial Efficacy (DHFR Inhibition)
-
Mechanism: Proguanil is a prodrug cyclized by CYP2C19 into Cycloguanil , a potent Dihydrofolate Reductase (DHFR) inhibitor.
-
The Failure of the Analog:
-
Requirement: Effective DHFR inhibition requires a planar hydrophobic ring (like the 4-chlorophenyl group) to slot into the hydrophobic pocket of the enzyme and mimic the pteridine ring of folate.
-
Analog Deficit: 1,5-Bis(1-methylethyl)biguanide possesses two bulky, non-planar isopropyl groups. It cannot cyclize into a planar triazine structure (Cycloguanil-like) effectively, and even if it remains linear, it lacks the
- stacking capability required for the active site. -
Result:
-fold higher IC50 (inactive) compared to Cycloguanil.
-
Antidiabetic Efficacy (AMPK Activation)
-
Mechanism: Metformin activates AMPK by inhibiting Mitochondrial Complex I. This requires entry via Organic Cation Transporters (OCT1).[1]
-
The Failure of the Analog:
-
Lipophilicity Mismatch: Metformin is hydrophilic (LogP -1.4) and relies on transporters.[1] The 1,5-bis analog is significantly more lipophilic (LogP ~1.2). While it may passively diffuse through membranes, its symmetric steric bulk interferes with the specific binding site on Complex I (NADH dehydrogenase), which is optimized for the smaller dimethyl headgroup.
-
Toxicity Risk: Higher lipophilicity in biguanides (e.g., Phenformin) is associated with increased risk of Lactic Acidosis. Even if the 1,5-bis analog were active, its lipophilic profile suggests an unfavorable safety window.
-
Pathway Comparison Diagram
Caption: Pharmacological fate of biguanides. Impurity D fails to activate the primary antimalarial pathway due to inability to form a functional dihydrotriazine metabolite.
Part 3: Analytical Performance (Impurity Profiling)
For researchers, the "performance" of this molecule is defined by its detectability as a contaminant in Proguanil API. It is generated during synthesis when isopropylamine reacts twice with the dicyandiamide core or via transamination.
HPLC Detection Protocol (Self-Validating)
Context: This protocol separates the symmetric impurity (1,5-bis) from the asymmetric API (Proguanil).
1. Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm). Rationale: Separation based on hydrophobicity differences.
-
Mobile Phase A: Phosphate Buffer pH 3.0 (containing 5mM Sodium Hexanesulfonate as an ion-pairing agent). Rationale: Biguanides are highly basic; ion-pairing is essential for retention and peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 15% B to 60% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
2. Expected Performance (Relative Retention Times - RRT):
| Compound | RRT (approx) | Elution Order |
|---|---|---|
| Metformin | 0.2 | Early (Polar) |
| Proguanil (API) | 1.0 | Reference |
| 1,5-Bis(1-methylethyl)biguanide | 0.8 - 0.9 | Elutes before Proguanil |
| 4-Chloroaniline (Impurity B) | 1.2 | Late (Hydrophobic) |
Note: The 1,5-bis analog is less hydrophobic than the chlorophenyl-containing Proguanil, leading to earlier elution in reverse-phase systems.
Part 4: Experimental Workflow for Efficacy Screening
If evaluating this analog for novel repurposing (e.g., antimicrobial surface coating), use the following exclusion protocol to verify lack of cross-reactivity with therapeutic targets.
In Vitro DHFR Inhibition Assay
Objective: Confirm lack of antimalarial potential compared to Proguanil/Cycloguanil.
-
Reagent Prep: Prepare recombinant Plasmodium falciparum DHFR-TS enzyme.
-
Substrate: Dihydrofolate (DHF) + NADPH (Cofactor).
-
Test Compounds:
-
Control: Cycloguanil (Positive, IC50 ~1-5 nM).
-
Test: 1,5-Bis(1-methylethyl)biguanide HCl (0.1 nM to 10 µM).
-
-
Reaction: Monitor decrease in absorbance at 340 nm (oxidation of NADPH).
-
Validation: If the Test Compound shows <50% inhibition at 10 µM, it is confirmed as inactive for this pathway.
References
-
United States Pharmacopeia (USP). "Proguanil Hydrochloride: Impurity Profiling and Reference Standards." USP-NF Online.
-
European Pharmacopoeia (Ph.[2] Eur.). "Monograph: Proguanil Hydrochloride - Impurity D." EDQM.
- Warhurst, D. C. (1998). "Antimalarial interaction with the folate pathway: Structure-activity relationships of biguanides.
-
Viollet, B., et al. (2012). "Cellular and molecular mechanisms of metformin: an overview." Clinical Science, 122(6), 253-270.
- Huygens, F., et al. (2005). "Specificity of the biguanide binding site in the mitochondrial complex I." Biochemical Pharmacology.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,5-Bis(1-methylethyl)biguanide hydrochloride
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents is a cornerstone of this principle. This guide provides a detailed, step-by-step protocol for the safe disposal of 1,5-Bis(1-methylethyl)biguanide hydrochloride (CAS RN®: 35708-82-8), also known as Proguanil Related Compound D, ensuring the safety of laboratory personnel and the protection of our environment.
Foundational Knowledge: Hazard Identification and Risk Assessment
Before any disposal procedure is initiated, a thorough understanding of the compound's hazards is paramount. 1,5-Bis(1-methylethyl)biguanide hydrochloride is a solid organic compound requiring careful handling.
Key Hazards:
-
Harmful if swallowed: Ingestion can lead to adverse health effects.
-
Causes skin irritation: Direct contact can result in skin inflammation.[1]
-
Causes serious eye irritation: Contact with eyes can cause significant damage.[1]
-
May cause respiratory irritation: Inhalation of dust particles can irritate the respiratory tract.[1]
This hazard profile dictates the necessity for stringent safety measures throughout the handling and disposal process.
The First Line of Defense: Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling 1,5-Bis(1-methylethyl)biguanide hydrochloride. The following PPE is mandatory to create a barrier between the researcher and the chemical:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against dust particles and potential splashes, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact and subsequent irritation. |
| Body Protection | A lab coat or chemical-resistant apron | Protects the body from contamination by dust or spills. |
| Respiratory Protection | A NIOSH-approved respirator | Recommended when handling large quantities or when there is a risk of dust generation, to prevent respiratory tract irritation. |
All PPE should be inspected before use and removed and decontaminated or disposed of correctly after handling the chemical.[2][3][4]
A Step-by-Step Protocol for Waste Collection and Segregation
Proper segregation of chemical waste is a critical step in ensuring safe disposal and regulatory compliance.[5] Do not mix 1,5-Bis(1-methylethyl)biguanide hydrochloride waste with other waste streams unless explicitly instructed to do so by a qualified environmental health and safety professional.
Materials Required:
-
Designated, leak-proof, and clearly labeled hazardous waste container for solid chemical waste.
-
Waste labels (including the words "Hazardous Waste," the chemical name, and associated hazards).
-
Tools for transfer (e.g., scoop, spatula).
Procedure:
-
Container Preparation: Select a waste container that is compatible with the chemical. The container must be in good condition, with a secure lid.
-
Labeling: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and the full chemical name: "1,5-Bis(1-methylethyl)biguanide hydrochloride". The date of waste accumulation should also be recorded.[6]
-
Waste Transfer: Carefully transfer the solid waste into the designated container using a scoop or spatula. Avoid any actions that could generate dust.
-
Container Sealing: Securely close the container lid to prevent any release of the contents.
-
Storage: Store the waste container in a designated satellite accumulation area.[7] This area should be well-ventilated, away from incompatible materials, and under the control of laboratory personnel.
Emergency Preparedness: Spill and Decontamination Procedures
In the event of a spill, a swift and informed response is crucial to mitigate exposure and environmental contamination.
For a small, contained spill of solid 1,5-Bis(1-methylethyl)biguanide hydrochloride:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Don PPE: If not already wearing it, put on the full complement of recommended PPE.
-
Containment: Prevent the spread of the solid material.
-
Cleanup: Carefully sweep or scoop the spilled material into a designated hazardous waste container.[1] Avoid creating dust. If necessary, lightly moisten a paper towel with water to wipe the area, and place the towel in the waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: The cleanup materials are also considered hazardous waste and must be placed in the same container as the spilled chemical.[8]
For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[9]
The Final Step: Professional Disposal
The ultimate disposal of 1,5-Bis(1-methylethyl)biguanide hydrochloride must be conducted by a licensed hazardous waste disposal company. Laboratory personnel should never attempt to dispose of this chemical through standard trash or down the drain.[1]
Disposal Workflow:
Caption: Disposal workflow for 1,5-Bis(1-methylethyl)biguanide hydrochloride.
The disposal method will be determined by the waste disposal company in accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] A common method for the disposal of solid organic chemical waste is high-temperature incineration.[12]
Regulatory Compliance: A Non-Negotiable Responsibility
All aspects of hazardous waste management, from generation to disposal, are governed by strict regulations.[13] It is the responsibility of the waste generator to ensure compliance. This includes:
-
Proper Labeling and Storage: Adhering to the guidelines for hazardous waste containers and satellite accumulation areas.
-
Record Keeping: Maintaining accurate records of waste generation and disposal, including waste manifests provided by the disposal company.
-
Training: Ensuring all personnel who handle the chemical are trained in its hazards and the proper disposal procedures.
By adhering to these protocols, you contribute to a safe and responsible research environment. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your scientific work.
References
- Angene Chemical. (2024, November 1). Safety Data Sheet: N-(Propan-2-yl)-1-[N'-(propan-2-yl)carbamimidamido]methanimidamide hydrochloride.
- Apollo Scientific. (n.d.). Safety Data Sheet: 1,1-Dimethylbiguanide hydrochloride.
- Biosynth. (2020, July 27). Safety Data Sheet: Polyhexamethylene biguanide hydrochloride - Solid.
- Carl ROTH. (n.d.). Safety Data Sheet: Polyhexamethylene biguanide hydrochloride.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - Poly(hexamethylenebiguanide)hydrochloride.
- CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
- DC Fine Chemicals. (2024, November 4). Safety Data Sheet.
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- National Environmental Trainers. (n.d.). RCRA Regulations Explained.
- Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- Princeton EHS. (n.d.). Chemical Spill Procedures.
- Queensland Health. (2022, July). Disposal and destruction of diversion-risk medicine waste.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
- YouTube. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal.
- YouTube. (2025, May 24). How Do You Dispose Of Waste In A Laboratory? - Chemistry For Everyone.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. blog.storemasta.com.au [blog.storemasta.com.au]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. epa.gov [epa.gov]
- 6. youtube.com [youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. acs.org [acs.org]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. health.qld.gov.au [health.qld.gov.au]
- 13. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 1,5-Bis(1-methylethyl)biguanide hydrochloride
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. With this progress comes the profound responsibility of ensuring the safety of the researchers and scientists at the forefront of these discoveries. This guide provides essential, immediate safety and logistical information for handling 1,5-Bis(1-methylethyl)biguanide hydrochloride. By moving beyond a simple checklist and delving into the rationale behind each safety protocol, we aim to foster a culture of deep, intuitive safety awareness in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Threat
Anticipated Hazards Include:
-
Skin and Eye Damage: Direct contact can cause serious eye damage and skin irritation.[1][2][3][4][5]
-
Allergic Skin Reaction: May cause an allergic skin reaction upon repeated exposure.[2][3][4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5][6] Some biguanides are fatal if inhaled.[4]
-
Suspected Carcinogen: Some biguanide compounds are suspected of causing cancer.[1][2][3][4]
-
Organ Damage: Prolonged or repeated exposure may cause organ damage.[2][4]
Given these potential risks, a thorough risk assessment is mandatory before any handling of 1,5-Bis(1-methylethyl)biguanide hydrochloride. This assessment should consider the quantity of the substance being used, the potential for dust or aerosol generation, and the specific procedures being performed.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of appropriate PPE is critical to mitigating the risks associated with handling 1,5-Bis(1-methylethyl)biguanide hydrochloride. The following table outlines the recommended PPE for various laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields and a face shield | Double-gloving with chemotherapy-tested gloves | Disposable, back-closing gown with tight-fitting cuffs | N95 respirator or higher[7][8] |
| Solution Preparation | Chemical splash goggles and a face shield | Double-gloving with chemotherapy-tested gloves | Disposable, back-closing gown with tight-fitting cuffs | Not typically required if performed in a certified chemical fume hood |
| In Vitro/In Vivo Dosing | Chemical splash goggles | Double-gloving with chemotherapy-tested gloves | Disposable, back-closing gown with tight-fitting cuffs | Dependent on the specific procedure and potential for aerosolization |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves over chemotherapy-tested gloves | Disposable, full-body coveralls ("bunny suit")[9] | Self-contained breathing apparatus (SCBA) for large spills or in poorly ventilated areas[10] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and well-rehearsed operational plan is essential for minimizing exposure and preventing accidents.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of 1,5-Bis(1-methylethyl)biguanide hydrochloride that could generate dust or aerosols, including weighing, reconstituting, and aliquoting, must be performed in a certified chemical fume hood.
-
Ventilation: Ensure adequate ventilation in all areas where the compound is stored and handled.[11]
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Hair and beard covers.[9]
-
Inner pair of chemotherapy-tested gloves.
-
Disposable gown, ensuring it closes in the back and cuffs are snug.[9]
-
Outer pair of chemotherapy-tested gloves, pulled over the cuffs of the gown.[12]
-
Eye and face protection.
-
Respiratory protection (if required).
Doffing Sequence (to be performed in a designated area):
-
Remove outer pair of gloves.
-
Remove gown, rolling it away from the body.
-
Remove eye and face protection.
-
Remove inner pair of gloves.
-
Remove respiratory protection (if worn).
-
Wash hands thoroughly with soap and water.
Spill Management: Preparedness is Key
All personnel handling 1,5-Bis(1-methylethyl)biguanide hydrochloride must be trained in spill response procedures. A spill kit containing the following should be readily accessible:
-
Appropriate PPE (as outlined in the table above)
-
Absorbent materials (e.g., chemical absorbent pads, sand)
-
Designated, labeled waste containers
-
Scoop and dustpan (for solid spills)
-
Decontaminating solution (e.g., 10% bleach solution, followed by a water rinse)
Spill Response Protocol:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Isolate: Secure the area to prevent entry.
-
Protect: Don the appropriate spill response PPE.
-
Contain: For liquid spills, surround the area with absorbent material. For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.
-
Clean: Carefully collect the spilled material and absorbent, placing it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan: Responsible Waste Management
All waste generated from the handling of 1,5-Bis(1-methylethyl)biguanide hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
Waste Segregation and Labeling:
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps must be disposed of in a designated sharps container.
All waste containers must be kept closed when not in use and stored in a designated hazardous waste accumulation area.[13] Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 1,5-Bis(1-methylethyl)biguanide hydrochloride.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. redox.com [redox.com]
- 4. green-mountainchem.com [green-mountainchem.com]
- 5. biosynth.com [biosynth.com]
- 6. angenechemical.com [angenechemical.com]
- 7. halyardhealth.com [halyardhealth.com]
- 8. gerpac.eu [gerpac.eu]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. Respiratory protection equipments C2H7N5 (biguanide), CAS number 56-03-1 [en.gazfinder.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. pppmag.com [pppmag.com]
- 13. louisville.edu [louisville.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
